molecular formula C13H9BO3 B8243419 (9-Oxo-9H-fluoren-2-yl)boronic acid

(9-Oxo-9H-fluoren-2-yl)boronic acid

Cat. No.: B8243419
M. Wt: 224.02 g/mol
InChI Key: PPBIDUFOTADKNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (9-Oxo-9H-fluoren-2-yl)boronic acid typically involves the reaction of fluorenone with boronic acid reagents. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where fluorenone is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C . Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(9-Oxo-9H-fluoren-2-yl)boronic acid undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

Properties

IUPAC Name

(9-oxofluoren-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BO3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBIDUFOTADKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C2=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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